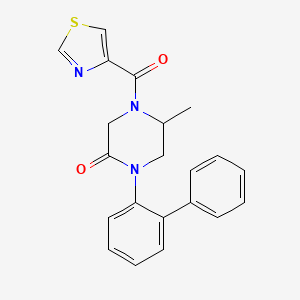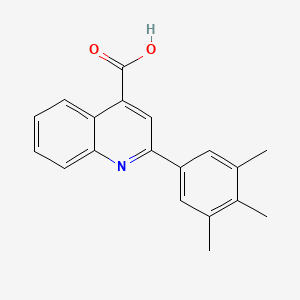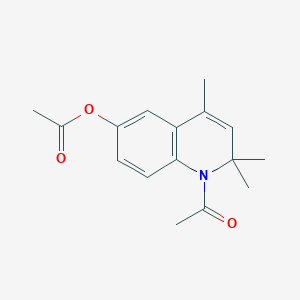
1-(2-biphenylyl)-5-methyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction 1-(2-biphenylyl)-5-methyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone is a chemical compound with potential pharmacological properties. Research focuses on its synthesis, molecular structure, and chemical properties to explore its applications in various fields excluding drug dosage and side effects.
Synthesis Analysis The synthesis process of related compounds often involves multiple steps, including condensation, cyclization, and Mannich reactions. These methodologies can provide a framework for synthesizing this compound and similar molecules, focusing on achieving the desired structural framework and functional groups.
Molecular Structure Analysis Molecular structure analysis, typically involving X-ray crystallography, can determine the compound's precise geometric parameters, such as bond lengths and angles. This information is crucial for understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties This compound may participate in various chemical reactions, reflecting its reactivity and potential utility. Understanding its behavior in the presence of different reagents and conditions can help predict its interactions and stability in various environments.
Physical Properties Analysis The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding how the compound behaves under different conditions and can influence its practical applications.
Chemical Properties Analysis Investigating the compound's chemical properties, such as acidity, basicity, and reactivity towards other chemicals, is vital for its application in synthesis, pharmaceuticals, or material science.
References for further reading:
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research in organic chemistry has led to the development of novel synthetic methodologies for compounds similar to 1-(2-biphenylyl)-5-methyl-4-(1,3-thiazol-4-ylcarbonyl)-2-piperazinone. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized, displaying potent bacterial biofilm inhibition and MurB enzyme inhibitory activities (Mekky & Sanad, 2020) (Mekky & Sanad, 2020). Similarly, dihydropyrimidinone derivatives containing piperazine/morpholine moieties were synthesized, showcasing a simple and efficient method for their production (Bhat et al., 2018) (Bhat et al., 2018).
Antimicrobial and Antifungal Activities
Several synthesized compounds related to this compound have been evaluated for their antimicrobial and antifungal activities. For example, novel 1,2,4-triazole derivatives demonstrated significant activity against a variety of microorganisms, indicating their potential as therapeutic agents (Bektaş et al., 2010) (Bektaş et al., 2010).
Anti-inflammatory and Analgesic Agents
Research has also explored the anti-inflammatory and analgesic properties of compounds within this chemical class. Novel derivatives synthesized from visnaginone and khellinone were found to exhibit significant anti-inflammatory and analgesic activities, highlighting their potential in the development of new therapeutic agents (Abu‐Hashem et al., 2020) (Abu‐Hashem et al., 2020).
Anticancer Evaluation
Compounds with a piperazine substituent, similar to the structure of interest, have been studied for their anticancer activity. A series of polyfunctional substituted 1,3-thiazoles showed promising results in vitro against various cancer cell lines, suggesting their potential use in cancer therapy (Turov, 2020) (Turov, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
5-methyl-1-(2-phenylphenyl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-15-11-24(20(25)12-23(15)21(26)18-13-27-14-22-18)19-10-6-5-9-17(19)16-7-3-2-4-8-16/h2-10,13-15H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRYOMAHGTYENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=CSC=N2)C3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B5566247.png)
![N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5566252.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5566257.png)
![3-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)azetidin-3-yl]pyridine](/img/structure/B5566260.png)
![3-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}phenol](/img/structure/B5566269.png)
![1-[(5-chloro-2-thienyl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5566274.png)
![4-[(2S)-2-amino-2-(1-butyl-3-cyclopentyl-1H-1,2,4-triazol-5-yl)ethyl]phenol](/img/structure/B5566281.png)
![7-(2-furyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5566284.png)
![N'-[4-(diethylamino)benzylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5566303.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5566308.png)



